molecular formula C13H17N3S B1492063 4-((3-(thiophen-3-yl)-1H-pyrazol-1-yl)methyl)piperidine CAS No. 2098006-71-2

4-((3-(thiophen-3-yl)-1H-pyrazol-1-yl)methyl)piperidine

Cat. No.: B1492063
CAS No.: 2098006-71-2
M. Wt: 247.36 g/mol
InChI Key: YPZUAEZKOHLAMH-UHFFFAOYSA-N
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Description

4-((3-(Thiophen-3-yl)-1H-pyrazol-1-yl)methyl)piperidine is a sophisticated heterocyclic building block designed for medicinal chemistry and drug discovery research. This compound integrates three privileged pharmacophores—piperidine, pyrazole, and thiophene—into a single multifunctional scaffold, enabling the exploration of novel biological space. The piperidine ring is a fundamental structural unit in numerous pharmaceuticals, contributing to activity across a wide range of therapeutic targets . The pyrazole core is a versatile heterocycle recognized for its diverse pharmacological profile, including demonstrated anti-inflammatory, antimicrobial, antiviral, and anticancer activities in research settings . Furthermore, the inclusion of the thiophene heterocycle can enhance binding affinity and modulate the electronic properties of the molecule, potentially leading to improved pharmacokinetic profiles. This molecular architecture is particularly valuable for constructing potential ligands for central nervous system (CNS) targets, given the prevalence of piperidine and similar amines in approved neurologic and psychiatric therapeutics . Researchers can utilize this compound as a key intermediate in the synthesis of more complex molecules, leveraging its structure to develop new candidates for the treatment of various conditions. Its primary research value lies in its application as a precursor in the design and synthesis of novel bioactive molecules for investigative purposes.

Properties

IUPAC Name

4-[(3-thiophen-3-ylpyrazol-1-yl)methyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3S/c1-5-14-6-2-11(1)9-16-7-3-13(15-16)12-4-8-17-10-12/h3-4,7-8,10-11,14H,1-2,5-6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPZUAEZKOHLAMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CN2C=CC(=N2)C3=CSC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-((3-(thiophen-3-yl)-1H-pyrazol-1-yl)methyl)piperidine is a novel derivative of piperidine, featuring a thiophene and pyrazole moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure

The structure of 4-((3-(thiophen-3-yl)-1H-pyrazol-1-yl)methyl)piperidine can be represented as follows:

C12H14N4S\text{C}_{12}\text{H}_{14}\text{N}_4\text{S}

This structure includes:

  • A piperidine ring
  • A thiophene ring
  • A pyrazole ring

Antimicrobial Activity

Recent studies have indicated that compounds containing pyrazole and thiophene exhibit significant antimicrobial properties. For instance, derivatives similar to 4-((3-(thiophen-3-yl)-1H-pyrazol-1-yl)methyl)piperidine have shown promising results against various bacterial strains.

CompoundMIC (μg/mL)Activity
4a0.22Bactericidal against Staphylococcus aureus
5a0.25Bactericidal against Staphylococcus epidermidis
7b0.20Broad-spectrum activity

These derivatives were tested for Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), demonstrating effective bactericidal activity against pathogenic isolates .

Anticancer Properties

The pyrazole moiety has been linked to anticancer activities through various mechanisms, including apoptosis induction and inhibition of anti-apoptotic proteins. For example, similar compounds have been tested against human cancer cell lines such as H460 and A549, showing significant cytotoxic effects.

Cell LineIC50 (μM)Mechanism of Action
H46015.2Apoptosis via mitochondrial pathway
A54912.5Inhibition of anti-apoptotic proteins

These findings highlight the potential of pyrazole derivatives in cancer therapy .

Anti-inflammatory Activity

Compounds with a similar structure have also exhibited anti-inflammatory properties. The anti-inflammatory effects are attributed to the inhibition of pro-inflammatory cytokines and enzymes.

CompoundIC50 (μM)Inhibition Target
Pyrazole Derivative X25.0COX-2
Pyrazole Derivative Y30.5TNF-alpha

These compounds were effective in reducing inflammation in vitro, suggesting their potential as therapeutic agents for inflammatory diseases .

Case Studies

Several studies have explored the biological activities of similar compounds:

  • Study on Antimicrobial Activity : A series of pyrazole derivatives demonstrated significant antimicrobial effects with MIC values ranging from 0.20 to 0.25 μg/mL against various pathogens .
  • Anticancer Mechanisms : Research focused on the apoptotic pathways activated by pyrazole derivatives showed promising results in inhibiting tumor growth in vitro .
  • Anti-inflammatory Effects : Compounds were tested for their ability to inhibit COX enzymes, showing potential as non-steroidal anti-inflammatory drugs (NSAIDs) .

Comparison with Similar Compounds

4-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]piperidine (CAS 1248474-59-0)

  • Structure : Piperidine directly linked to a pyrazole substituted with a trifluoromethyl (-CF₃) group .
  • Key Properties :
    • Molecular weight: 219.21 g/mol
    • Density: 1.41 g/cm³ (predicted)
    • pKa: ~9.78 (basic piperidine nitrogen) .
  • The absence of a methylene bridge simplifies the structure but reduces conformational flexibility.

4-(3-Isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)piperidine (CAS 1343384-62-2)

  • Structure : Piperidine linked to a triazole ring with isopropyl and methyl substituents .
  • Key Properties :
    • Molecular weight: 208.3 g/mol
    • Aliphatic substituents increase lipophilicity.
  • Comparison: The triazole ring (vs.

8-(4-(1-Ethylpiperidin-4-yl)-1H-pyrazol-1-yl)-3-((2-(trimethylsilyl)ethoxy)methyl)pyrido[3,4-d]pyrimidin-4(3H)-one (33b)

  • Structure: A pyridopyrimidinone core with a piperidine-pyrazole substituent and a trimethylsilyl-protected hydroxyl group .
  • Key Properties :
    • Complex structure with extended conjugation, likely targeting kinase enzymes.
  • Comparison: The pyridopyrimidinone core introduces additional hydrogen-bonding sites absent in the target compound. The ethyl group on piperidine may modulate solubility and pharmacokinetics.

Bradykinin B2 Receptor Antagonist (Patent EP3956326)

  • Structure: Quinoline-pyrazole hybrid with a piperidine-like morpholine derivative .
  • Key Properties :
    • Designed as a receptor antagonist for treating skin diseases.
  • Comparison: The quinoline system enhances planar rigidity, contrasting with the flexible piperidine-thiophene linkage in the target compound.

Data Table: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents pKa (Predicted) logP (Estimated)
4-((3-(Thiophen-3-yl)-1H-pyrazol-1-yl)methyl)piperidine C₁₂H₁₅N₃S ~233.07 Thiophene, pyrazole ~9.5 ~2.8
4-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]piperidine C₉H₁₂F₃N₃ 219.21 -CF₃ 9.78 ~3.2
4-(3-Isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)piperidine C₁₁H₂₀N₄ 208.30 Isopropyl, methyl ~8.9 ~3.5
Compound 33b C₂₃H₃₃N₅O₂Si ~475.7 Pyridopyrimidinone, -SEM N/A ~4.1

Key Research Findings

  • Synthetic Routes : Similar compounds (e.g., and ) are synthesized via nucleophilic substitution or cross-coupling reactions, suggesting analogous methods for the target compound .
  • Property Trends :
    • Thiophene substitution offers moderate lipophilicity and π-π stacking capability, balancing solubility and membrane permeability.
    • Trifluoromethyl groups enhance metabolic stability but may reduce aqueous solubility .

Q & A

Q. Basic

  • Solubility : Use co-solvents (e.g., DMSO ≤1% v/v) or formulate as hydrochloride salts.
  • Stability : Conduct pH-dependent degradation studies (e.g., HPLC monitoring at 4°C, 25°C, and 37°C over 24–72 hours). Lyophilization may improve shelf life .
  • Vehicle controls : Ensure solvents do not interfere with assay readouts (e.g., DMSO’s effect on cell viability).

How can conflicting biological data (e.g., varying IC₅₀ values across studies) be systematically addressed?

Q. Advanced

  • Assay standardization : Use reference compounds (e.g., staurosporine for kinase assays) to calibrate inter-lab variability.
  • Meta-analysis : Compare results across cell lines (e.g., HEK293 vs. HeLa) to identify cell-type-specific effects.
  • Orthogonal assays : Validate enzyme inhibition with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to confirm binding kinetics .

What in vivo models are appropriate for evaluating this compound’s pharmacokinetics and toxicity?

Q. Advanced

  • Rodent models : Assess oral bioavailability and blood-brain barrier penetration via LC-MS/MS plasma profiling.
  • Metabolite identification : Use microsomal incubation (e.g., human liver microsomes) to detect oxidative or conjugative metabolites.
  • Toxicity screens : Monitor hepatic (ALT/AST levels) and renal (creatinine clearance) markers after repeated dosing .

How can computational modeling predict off-target interactions or metabolic pathways?

Q. Advanced

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to screen against CYP450 isoforms (e.g., CYP3A4) for metabolic liability.
  • MD simulations : Analyze piperidine ring flexibility to predict binding to off-targets (e.g., hERG channel).
  • ADMET prediction : Tools like SwissADME estimate logP, CNS permeability, and P-glycoprotein substrate potential .

What challenges arise during scale-up synthesis, and how are they mitigated?

Q. Basic

  • Exothermic reactions : Use jacketed reactors with controlled cooling for cyclocondensation steps.
  • Purification : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for cost-effective scale-up.
  • Byproduct formation : Optimize stoichiometry (e.g., 1.2:1 thiophene:pyrazole ratio) to minimize dimerization .

What safety protocols are recommended for handling this compound in the lab?

Q. Basic

  • PPE : Gloves, goggles, and lab coats to prevent dermal exposure.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., thiophene derivatives).
  • Storage : Keep in airtight containers at room temperature, protected from light and moisture .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-((3-(thiophen-3-yl)-1H-pyrazol-1-yl)methyl)piperidine
Reactant of Route 2
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4-((3-(thiophen-3-yl)-1H-pyrazol-1-yl)methyl)piperidine

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